molecular formula C19H18F2N4O3S B10904354 5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10904354
M. Wt: 420.4 g/mol
InChI Key: PLTVCOBYTGKSBL-LSHDLFTRSA-N
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Description

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique triazole ring structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base.

    Aldehyde Condensation: The methoxy-substituted benzaldehyde is condensed with the triazole intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluoromethyl group, potentially leading to the formation of simpler derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazole Derivatives: From reduction reactions.

    Substituted Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s triazole ring is a common motif in pharmaceuticals, potentially offering antimicrobial, antifungal, or anticancer properties.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can mimic natural substrates or inhibitors, leading to competitive inhibition.

    Catalytic Activity: As a ligand, it can stabilize transition states or intermediates in catalytic cycles, enhancing the efficiency of the catalyst.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.

    Difluoromethyl Compounds: Compounds such as difluoromethylornithine, used in cancer treatment.

Uniqueness

    Structural Complexity: The combination of a difluoromethyl group, a triazole ring, and multiple aromatic rings makes this compound unique compared to simpler triazole derivatives.

    Its diverse functional groups and structural features offer a wide range of applications, from medicinal chemistry to materials science.

This detailed overview provides a comprehensive understanding of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H18F2N4O3S

Molecular Weight

420.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18F2N4O3S/c1-26-14-4-6-15(7-5-14)28-11-13-9-12(3-8-16(13)27-2)10-22-25-18(17(20)21)23-24-19(25)29/h3-10,17H,11H2,1-2H3,(H,24,29)/b22-10+

InChI Key

PLTVCOBYTGKSBL-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC

Origin of Product

United States

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